N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the pyridine ring. Common synthetic methods include:
Diazo-coupling: This reaction involves the coupling of a diazonium salt with an aromatic compound to form the benzothiazole ring.
Knoevenagel Condensation: This reaction is used to form carbon-carbon bonds between the benzothiazole and the piperidine rings.
Biginelli Reaction: This multicomponent reaction is used to synthesize the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects against diseases such as tuberculosis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of benzothiazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H20N4OS/c1-22(18-4-2-3-9-20-18)15-7-10-23(11-8-15)19(24)14-5-6-16-17(12-14)25-13-21-16/h2-6,9,12-13,15H,7-8,10-11H2,1H3 |
InChI Key |
HDAQXBHORHKBAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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